molecular formula C8H8FN3O2S B5035925 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No.: B5035925
M. Wt: 229.23 g/mol
InChI Key: ZFJBROBGJLLWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as FPTI, is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of thiadiazolidinone derivatives, which have been found to exhibit various biological activities. FPTI has been investigated for its potential as a therapeutic agent, as well as for its use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. This compound has been shown to be stable under various experimental conditions, which makes it suitable for use in a wide range of assays. However, this compound has some limitations as well. It has been reported to exhibit low solubility in some solvents, which may limit its use in certain experiments. In addition, this compound may exhibit non-specific binding to some proteins, which could affect the accuracy of the results.

Future Directions

There are several future directions for research on 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail to determine its suitability as a therapeutic agent. Finally, the development of new synthesis methods for this compound and its analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been described in several research papers. One of the commonly used methods involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield this compound. Other methods involving different reagents and solvents have also been reported.

Scientific Research Applications

4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been investigated for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2S/c9-6-3-1-2-5(4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJBROBGJLLWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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